molecular formula C9H11NO4 B12066285 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester CAS No. 1757-30-8

1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester

Cat. No.: B12066285
CAS No.: 1757-30-8
M. Wt: 197.19 g/mol
InChI Key: MLMNFXCRTCBAJT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is typically synthesized through the esterification of 1H-pyrrole-2,5-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with precise control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 1H-Pyrrole-2,5-dicarboxylic acid.

    Reduction: 1H-Pyrrole-2,5-dimethanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is unique due to its dual ester groups, which provide distinct reactivity and potential for diverse chemical modifications. Its ability to act as a quorum sensing inhibitor and enhance antibiotic efficacy sets it apart from other pyrrole derivatives .

Properties

CAS No.

1757-30-8

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

dimethyl 1-methylpyrrole-2,5-dicarboxylate

InChI

InChI=1S/C9H11NO4/c1-10-6(8(11)13-2)4-5-7(10)9(12)14-3/h4-5H,1-3H3

InChI Key

MLMNFXCRTCBAJT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C(=O)OC

Origin of Product

United States

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